2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol
Description
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is a substituted aromatic alcohol with a molecular formula of C₉H₁₀ClFNO. Its structure features a propanol backbone (-CH(CH₃)OH) attached to a 2-amino-4-chloro-5-fluorophenyl ring. The compound’s CAS number is 2370014-05-2 (as listed in ), and it is primarily used in pharmaceutical and chemical research due to its multifunctional substituents (amino, chloro, fluoro, and hydroxyl groups). These groups confer unique physicochemical properties, such as moderate polarity (from the hydroxyl and amino groups) and halogen-mediated reactivity, making it valuable for targeted synthesis and drug discovery applications.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-(2-amino-4-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(2,13)5-3-7(11)6(10)4-8(5)12/h3-4,13H,12H2,1-2H3 |
InChI Key |
KTCPQGVFLYIBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1N)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a precursor compound, such as 2-(2,4-dinitrophenylthio)benzylamine, undergoes fluorination using dried potassium fluoride and Kryptofix 2.2.2 in dimethyl sulfoxide at elevated temperatures . This is followed by reduction with copper acetate and sodium borohydride in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups in precursor compounds can be reduced to amino groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol involves its interaction with specific molecular targets. For instance, in the context of PET imaging, the compound can bind to serotonin transporters, allowing for the visualization of these transporters in the brain . The presence of the amino, chloro, and fluorine groups enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several aromatic amines and alcohols. Key analogues and their distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects on Reactivity and Solubility: The propanol group in the target compound enhances hydrophilicity compared to thioether-linked analogues like ACF (), which exhibit lower solubility due to hydrophobic sulfur bridges. The chloro and fluoro substituents increase electrophilic reactivity compared to non-halogenated analogues like 4-amino-2-phenylphenol (), enabling selective cross-coupling reactions in synthesis.
Biological Activity: ACF and related PET imaging agents () utilize dimethylamino and thio groups for receptor targeting, whereas the target compound’s hydroxyl group may limit blood-brain barrier penetration, reducing CNS applicability.
Synthetic Utility: The target compound’s propanol backbone distinguishes it from simpler alcohols like 2-phenyl-2-propanol (), which lacks halogen and amino groups, limiting its utility in complex molecular architectures.
Research Findings
- Synthetic Pathways: The use of 2-propanol as a solvent in analogous reactions (e.g., ) suggests the target compound’s hydroxyl group may stabilize intermediates during acid-catalyzed condensations.
- Toxicological Gaps: Like 4-amino-2-phenylphenol (), the toxicological profile of the target compound remains understudied, necessitating precautionary handling (e.g., eye/skin protection).
Biological Activity
2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol, with the molecular formula C10H12ClFN2O, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential therapeutic properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An amino group (-NH2)
- A chlorinated phenyl ring
- A fluorine atom
These functional groups contribute to its reactivity and biological profile, making it a candidate for further development in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.
2. Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
In a controlled study, 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol was tested against several strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on its anti-inflammatory properties, the compound was administered to mice with induced paw edema. The results showed a significant reduction in swelling compared to the control group, indicating its efficacy in reducing inflammation.
The biological activity of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is believed to stem from its ability to modulate key signaling pathways involved in inflammation and microbial resistance. Specifically, it may inhibit the NF-kB pathway, which plays a pivotal role in regulating immune responses and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
